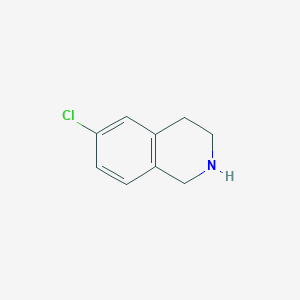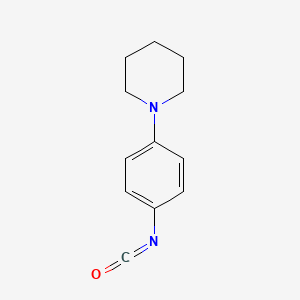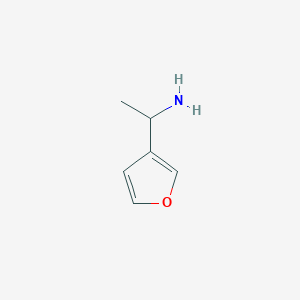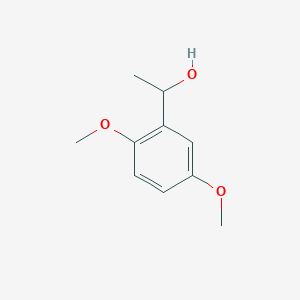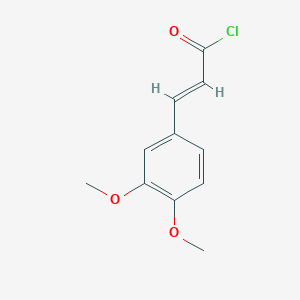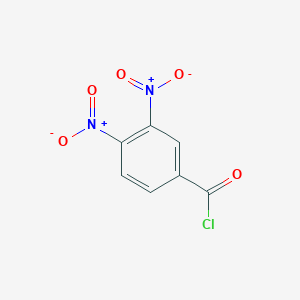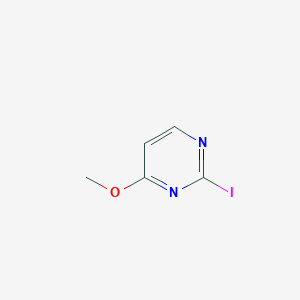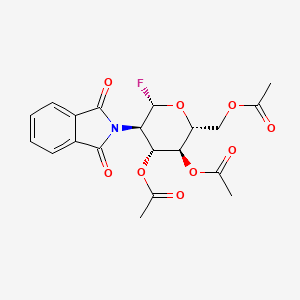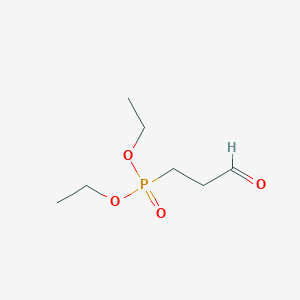
3-溴-8-氯-1,5-萘啶
概述
描述
3-Bromo-8-chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. It is characterized by the presence of bromine and chlorine atoms at the 3rd and 8th positions, respectively, on the naphthyridine ring.
科学研究应用
3-Bromo-8-chloro-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and dyes.
作用机制
Target of Action
1,5-naphthyridines, the class of compounds to which it belongs, are known to exhibit a variety of biological activities
Mode of Action
1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents . They can undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .
Biochemical Pathways
Given the reactivity of 1,5-naphthyridines, it can be inferred that this compound may interact with various biochemical pathways, leading to downstream effects .
Result of Action
Given the biological activities exhibited by 1,5-naphthyridines, it can be inferred that this compound may have significant molecular and cellular effects .
生化分析
Biochemical Properties
3-Bromo-8-chloro-1,5-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to form complexes with metal ions, which can influence its reactivity and interaction with biological targets . For instance, 3-Bromo-8-chloro-1,5-naphthyridine can act as a ligand, binding to metal ions and forming stable complexes that can modulate the activity of metalloenzymes. Additionally, this compound may interact with nucleophilic and electrophilic reagents, leading to modifications in its chemical structure and reactivity .
Cellular Effects
The effects of 3-Bromo-8-chloro-1,5-naphthyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-8-chloro-1,5-naphthyridine can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. By altering the phosphorylation status of key signaling proteins, this compound can impact cellular responses to external stimuli. Furthermore, 3-Bromo-8-chloro-1,5-naphthyridine has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromo-8-chloro-1,5-naphthyridine exerts its effects through various binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. For instance, 3-Bromo-8-chloro-1,5-naphthyridine may inhibit the activity of certain kinases by competing with ATP for binding to the active site, leading to a decrease in kinase-mediated phosphorylation events. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-8-chloro-1,5-naphthyridine in laboratory settings are important factors that influence its long-term effects on cellular function. This compound is generally stable when stored under dry conditions at room temperature . Its stability may be affected by factors such as light, temperature, and pH. In in vitro studies, 3-Bromo-8-chloro-1,5-naphthyridine has been shown to maintain its biological activity over extended periods, although some degradation may occur over time. In in vivo studies, the long-term effects of this compound on cellular function are influenced by its metabolic stability and the rate of its degradation in biological systems .
Dosage Effects in Animal Models
The effects of 3-Bromo-8-chloro-1,5-naphthyridine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression. At higher doses, 3-Bromo-8-chloro-1,5-naphthyridine may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s biological activity changes significantly at specific dosage levels. It is important to carefully determine the optimal dosage to achieve the desired biological effects while minimizing potential toxicity .
Metabolic Pathways
3-Bromo-8-chloro-1,5-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which can alter its chemical structure and biological activity. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 3-Bromo-8-chloro-1,5-naphthyridine, leading to the formation of metabolites that may have different biological properties compared to the parent compound .
Transport and Distribution
The transport and distribution of 3-Bromo-8-chloro-1,5-naphthyridine within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, 3-Bromo-8-chloro-1,5-naphthyridine can bind to plasma proteins, affecting its distribution and bioavailability in different tissues. The localization and accumulation of this compound within specific cellular compartments can impact its biological activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 3-Bromo-8-chloro-1,5-naphthyridine is an important determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3-Bromo-8-chloro-1,5-naphthyridine may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and cellular metabolism. The subcellular localization of 3-Bromo-8-chloro-1,5-naphthyridine is critical for understanding its mechanism of action and biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-1,5-naphthyridine typically involves the bromination and chlorination of 1,5-naphthyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation . For instance, the bromination can be carried out using bromine in acetic acid, while chlorination can be achieved using thionyl chloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of 3-Bromo-8-chloro-1,5-naphthyridine may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .
化学反应分析
Types of Reactions
3-Bromo-8-chloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dehalogenated derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Cross-Coupling: Catalysts like palladium acetate with ligands such as triphenylphosphine.
Major Products
The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, and various cross-coupled derivatives .
相似化合物的比较
Similar Compounds
- 3-Bromo-1,5-naphthyridine
- 8-Chloro-1,5-naphthyridine
- 3-Bromo-8-methyl-1,5-naphthyridine
Uniqueness
3-Bromo-8-chloro-1,5-naphthyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its mono-substituted counterparts . This dual halogenation enhances its versatility in synthetic applications and its potential as a pharmacophore .
属性
IUPAC Name |
3-bromo-8-chloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJMLNKELECHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541368 | |
| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97267-61-3 | |
| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97267-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-bromo-8-chloro-1,5-naphthyridine in the context of antimalarial research?
A1: 3-Bromo-8-chloro-1,5-naphthyridine serves as a crucial starting material for synthesizing a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines. [] This specific chemical modification, replacing the 8-chloro substituent with various amines, led to the development of compounds exhibiting significant antimalarial activity against Plasmodium vinckei vinckei in mice. [] This suggests that the 1,5-naphthyridine scaffold, particularly with bromine at the 7-position, holds promise for developing new antimalarial agents.
Q2: Can you elaborate on the structure-activity relationship (SAR) insights gained from modifying 3-bromo-8-chloro-1,5-naphthyridine?
A2: While the abstract doesn't delve into specific SAR details, it highlights that incorporating various amine substituents at the 4-position of the 7-bromo-1,5-naphthyridine core yielded compounds with varying degrees of antimalarial activity. [] This finding underscores the importance of the amine substituent's nature in influencing the compound's interaction with its biological target and its overall efficacy. Further research exploring different amine groups and their physicochemical properties could optimize the antimalarial potency within this compound series.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
